5-(4-chlorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-chlorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzenediazonium chloride with 4-nitrobenzoyl hydrazine in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential, including its ability to interact with specific biological targets.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine exerts its effects involves interactions with molecular targets and pathways. The nitrophenyl group may participate in electron transfer reactions, while the thiadiazole ring can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
- N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-(4-chlorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
827580-56-3 |
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Molecular Formula |
C14H9ClN4O2S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9ClN4O2S/c15-10-3-1-9(2-4-10)13-17-18-14(22-13)16-11-5-7-12(8-6-11)19(20)21/h1-8H,(H,16,18) |
InChI Key |
PTQPFXUSUNMWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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